molecular formula C10H5ClN2O B15202810 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile

3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Katalognummer: B15202810
Molekulargewicht: 204.61 g/mol
InChI-Schlüssel: YEQZCEDWQPIXIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, catalysts, and materials

Wirkmechanismus

The mechanism of action of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known to interfere with essential cellular processes in microorganisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and oxo groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Eigenschaften

Molekularformel

C10H5ClN2O

Molekulargewicht

204.61 g/mol

IUPAC-Name

3-chloro-4-oxo-1H-quinoline-6-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14)

InChI-Schlüssel

YEQZCEDWQPIXIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.